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Introduction

Liposomes are artificially prepared vesicles composed of a lipid bilayer, and are used as a

vehicle for administration of nutrients and pharmaceutical drugs.[1] 1,2-dioleoyl-sn-glycero-3-
phosphocholine (DOPC) is a common unsaturated phospholipid used in the formation of

liposomes due to the fluidity it imparts to the lipid bilayer, which is crucial for creating stable and

functional liposomal formulations for applications such as drug delivery.[2] The thin-film

hydration method is a simple, common, and robust technique for preparing liposomes.[3][4]

This method involves dissolving the lipid in an organic solvent, evaporating the solvent to

create a thin lipid film, and then hydrating the film with an aqueous buffer to form multilamellar

vesicles (MLVs).[5][6] Subsequent size reduction techniques, such as extrusion or sonication,

are typically employed to produce unilamellar vesicles (UVs) of a desired size.[5] This

document provides a detailed protocol for the preparation of DOPC liposomes using the thin-

film hydration method, followed by extrusion.
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Reagents Equipment

1,2-dioleoyl-sn-glycero-3-phosphocholine

(DOPC)
Round-bottom flask

Cholesterol (optional) Rotary evaporator

Chloroform or a chloroform:methanol mixture Vacuum pump

Hydration buffer (e.g., Phosphate-Buffered

Saline, Tris-HCl)
Water bath or heating block

Nitrogen or Argon gas Mini Extruder

Polycarbonate membranes (e.g., 100 nm)

Glass syringes

Glass vials

Experimental Protocol
The preparation of DOPC liposomes by thin-film hydration can be broken down into four main

stages: lipid dissolution and film formation, hydration of the lipid film, and liposome sizing.

Lipid Dissolution and Thin Film Formation
Lipid Preparation: Weigh the desired amount of DOPC and any other lipids (e.g., cholesterol)

and transfer them to a round-bottom flask. A common molar ratio for DOPC:cholesterol is

7:3.[7]

Dissolution: Dissolve the lipids in an organic solvent, such as chloroform or a 2:1

chloroform:methanol mixture.[8] The volume of the solvent should be sufficient to completely

dissolve the lipids, typically in the range of 1-10 mg/mL lipid concentration.[3]

Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set

above the lipid's transition temperature (for DOPC, this is below room temperature, so room

temperature is sufficient).[7] Reduce the pressure to evaporate the organic solvent, which

will result in the formation of a thin, uniform lipid film on the inner surface of the flask.[9]
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Drying: To ensure complete removal of any residual organic solvent, place the flask under a

high vacuum for at least 1-2 hours, or overnight.[5][10]

Hydration of the Lipid Film
Pre-hydration (Optional but Recommended): To facilitate more uniform hydration, it is

beneficial to pre-hydrate the lipid film by exposing it to a humid environment (e.g., by placing

it in a desiccator with water at the bottom) for a short period.

Hydration: Add the desired aqueous hydration buffer (e.g., PBS, Tris-HCl) to the round-

bottom flask containing the dry lipid film. The temperature of the hydration buffer should be

above the gel-liquid crystal transition temperature (Tc) of the lipid with the highest Tc.[5] For

DOPC, hydration can be performed at room temperature.

Vesicle Formation: Agitate the flask to disperse the lipid film in the buffer. This can be done

by gentle swirling or vortexing. This process leads to the spontaneous formation of

multilamellar vesicles (MLVs).[9]

Liposome Sizing (Extrusion)
Extruder Assembly: Assemble the mini extruder with a polycarbonate membrane of the

desired pore size (e.g., 100 nm).

Extrusion Process: Load the MLV suspension into a gas-tight syringe and pass it through the

extruder a set number of times (e.g., 11-21 passes).[11] This process forces the liposomes

through the membrane pores, resulting in the formation of large unilamellar vesicles (LUVs)

with a more uniform size distribution.[7] The extrusion should be performed above the Tc of

the lipids.[12]

Storage: Store the final liposome suspension at 4°C to maintain stability.[7]

Characterization of DOPC Liposomes
The physical and chemical properties of the prepared liposomes should be characterized to

ensure quality and consistency.
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Parameter Method
Typical Values for DOPC

Liposomes

Particle Size & Polydispersity

Index (PDI)

Dynamic Light Scattering

(DLS)

Size: 60-150 nm (post-

extrusion); PDI: < 0.2

Zeta Potential
Electrophoretic Light

Scattering (ELS)

-5 to -15 mV (for neutral DOPC

liposomes)

Encapsulation Efficiency (%)
Spectrophotometry or

Chromatography

Varies depending on the

encapsulated agent (e.g.,

~81% for Doxorubicin in a

cationic liposome formulation)

[7][13]
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Caption: Workflow for DOPC liposome preparation.
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Data Presentation
The following tables summarize typical quantitative data for liposomes prepared by thin-film

hydration.

Table 1: Influence of Lipid Composition on Liposome Characteristics

Lipid
Composition
(molar ratio)

Mean Particle
Size (nm)

Polydispersity
Index (PDI)

Zeta Potential
(mV)

Reference

DOTAP:Choleste

rol (7:3)
60 - 70 < 0.1 > +30 [7][11][13]

DOPC Polydisperse > 0.1 - [14]

Note: Data for pure DOPC liposomes without post-processing often shows polydispersity.

Extrusion significantly reduces size and PDI.

Table 2: Encapsulation Efficiency of Liposomes

Liposome
Formulation

Encapsulated Drug
Encapsulation
Efficiency (%)

Reference

Cationic Liposomes Doxorubicin ~81% [7][13]

Conventional

Liposomes
Vancomycin 9 ± 2% [15]

PEGylated Liposomes Vancomycin 13 ± 3% [15]

Conclusion

The thin-film hydration method is a straightforward and widely used technique for the

preparation of DOPC liposomes. By carefully controlling the experimental parameters,

particularly the lipid composition, hydration conditions, and sizing method, it is possible to

produce liposomes with desired physicochemical characteristics for various research and
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therapeutic applications. The protocol and data presented here provide a comprehensive guide

for researchers and professionals in the field of drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. ijpsm.com [ijpsm.com]

2. nbinno.com [nbinno.com]

3. benchchem.com [benchchem.com]

4. researchgate.net [researchgate.net]

5. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]

6. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed
[pubmed.ncbi.nlm.nih.gov]

7. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and
extrusion method | PLOS One [journals.plos.org]

8. lipid.phys.cmu.edu [lipid.phys.cmu.edu]

9. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics
[insidetx.com]

10. Kamat Lab Thin Film Hydration Protocol [protocols.io]

11. journals.plos.org [journals.plos.org]

12. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and
extrusion method - PMC [pmc.ncbi.nlm.nih.gov]

13. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]

14. researchgate.net [researchgate.net]

15. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Protocol for Preparing DOPC Liposomes by Thin-Film
Hydration]. BenchChem, [2025]. [Online PDF]. Available at:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1670884?utm_src=pdf-custom-synthesis
https://ijpsm.com/Publish/May2024/V9I510.pdf
https://www.nbinno.com/article/active-pharmaceutical-ingredients-apis/the-crucial-role-of-dopc-in-creating-stable-liposomal-drug-delivery-systems-ym
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_A_Step_by_Step_Guide_to_the_DOPE_Liposome_Hydration_Method.pdf
https://www.researchgate.net/publication/310515474_Thin-Film_Hydration_Followed_by_Extrusion_Method_for_Liposome_Preparation
https://hkpr.hkbu.edu.hk/images/20130629/13724927885156.pdf
https://pubmed.ncbi.nlm.nih.gov/27837527/
https://pubmed.ncbi.nlm.nih.gov/27837527/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0300467
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0300467
https://lipid.phys.cmu.edu/papers07/Humana.pdf
https://insidetx.com/resources/reviews/mastering-thin-film-hydration-method-for-liposome-and-lipid-nanoparticle-formulation/
https://insidetx.com/resources/reviews/mastering-thin-film-hydration-method-for-liposome-and-lipid-nanoparticle-formulation/
https://www.protocols.io/view/kamat-lab-thin-film-hydration-protocol-ewov1yjekvr2/v1
https://journals.plos.org/plosone/article/file?id=10.1371/journal.pone.0300467&type=printable
https://pmc.ncbi.nlm.nih.gov/articles/PMC11003666/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11003666/
https://researchprofiles.tudublin.ie/en/publications/synthesis-of-cationic-liposome-nanoparticles-using-a-thin-film-di/
https://www.researchgate.net/figure/The-effect-of-lipid-type-ie-DMPC-DPPC-DSPC-DOPC-on-mean-particle-size-and-PDI_fig9_282428046
https://www.researchgate.net/figure/Particle-size-and-encapsulation-efficiency-of-conventional-and-PEGylated-liposomes_tbl1_224006722
https://www.benchchem.com/product/b1670884#protocol-for-preparing-dopc-liposomes-by-thin-film-hydration
https://www.benchchem.com/product/b1670884#protocol-for-preparing-dopc-liposomes-by-thin-film-hydration
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670884?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b1670884#protocol-for-preparing-dopc-liposomes-by-
thin-film-hydration]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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